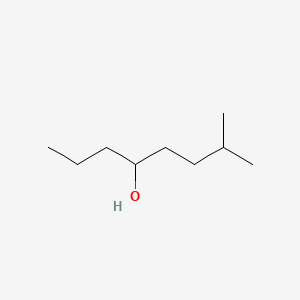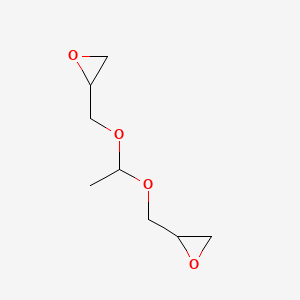
Acetaldehyde bis(2,3-epoxypropyl)acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde bis(2,3-epoxypropyl)acetal is an organic compound with the chemical formula C8H14O4. It is known for its unique structure, which includes two epoxy groups attached to an acetal moiety. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetaldehyde bis(2,3-epoxypropyl)acetal can be synthesized through the acetalization of acetaldehyde with 2,3-epoxypropanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The process can be carried out under mild conditions, making it efficient and practical for laboratory synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of photocatalysts, such as acid red 52, under yellow light irradiation has been explored to achieve high yields and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Acetaldehyde bis(2,3-epoxypropyl)acetal undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols and ethers
Wissenschaftliche Forschungsanwendungen
Acetaldehyde bis(2,3-epoxypropyl)acetal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of epoxy resins and coatings
Wirkmechanismus
The mechanism of action of acetaldehyde bis(2,3-epoxypropyl)acetal involves the nucleophilic attack on the epoxy groups. The reaction proceeds through the formation of a hemiacetal intermediate, followed by further nucleophilic attack to form the final acetal product. The molecular targets include carbonyl and hydroxyl groups, which facilitate the formation of stable acetal structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetaldehyde diethyl acetal
- Acetaldehyde dimethyl acetal
- Acetaldehyde bis(2-hydroxyethyl)acetal
Uniqueness
Acetaldehyde bis(2,3-epoxypropyl)acetal is unique due to the presence of epoxy groups, which impart additional reactivity compared to other acetals. This makes it particularly useful in applications requiring cross-linking and polymerization .
Eigenschaften
CAS-Nummer |
3775-84-6 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
2-[1-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O4/c1-6(9-2-7-4-11-7)10-3-8-5-12-8/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
MIQWTCWXRZROTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCC1CO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
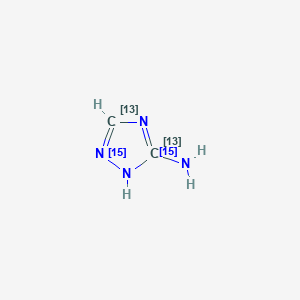
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
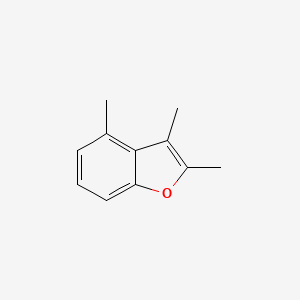
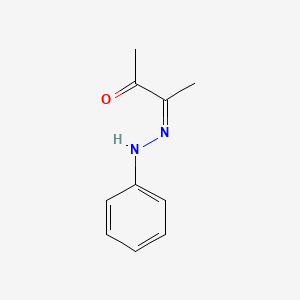
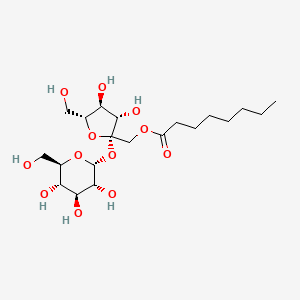

![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
